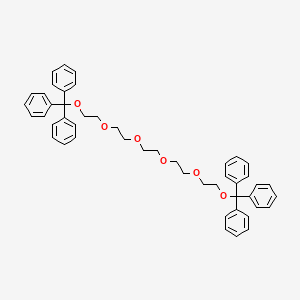![molecular formula C12H11NOS B12553591 4-methyl-2,3-dihydrothieno[3,2-b]quinolin-9(4H)-one CAS No. 143884-46-2](/img/structure/B12553591.png)
4-methyl-2,3-dihydrothieno[3,2-b]quinolin-9(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-2,3-dihydrothieno[3,2-b]quinolin-9(4H)-one is a heterocyclic compound that belongs to the thienoquinoline family This compound is characterized by a fused ring system that includes a thiophene ring and a quinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2,3-dihydrothieno[3,2-b]quinolin-9(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The initial step involves the synthesis of a thiophene derivative through cyclization reactions.
Quinoline Ring Formation: The thiophene derivative is then subjected to a series of reactions to form the quinoline ring. This may involve condensation reactions with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. The process is scaled up to ensure high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
4-methyl-2,3-dihydrothieno[3,2-b]quinolin-9(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the thiophene or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions include various substituted thienoquinoline derivatives, which can be further functionalized for specific applications.
科学研究应用
4-methyl-2,3-dihydrothieno[3,2-b]quinolin-9(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and electrochromic devices.
作用机制
The mechanism of action of 4-methyl-2,3-dihydrothieno[3,2-b]quinolin-9(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
2,3-dihydrothieno[3,2-b]quinolin-9(4H)-one: Lacks the methyl group at the 4-position, resulting in different chemical properties.
4-methylquinoline: Contains a quinoline ring with a methyl group but lacks the thiophene ring.
Thieno[3,2-b]quinoline: Similar fused ring system but without the dihydro structure.
属性
CAS 编号 |
143884-46-2 |
|---|---|
分子式 |
C12H11NOS |
分子量 |
217.29 g/mol |
IUPAC 名称 |
4-methyl-2,3-dihydrothieno[3,2-b]quinolin-9-one |
InChI |
InChI=1S/C12H11NOS/c1-13-9-5-3-2-4-8(9)11(14)12-10(13)6-7-15-12/h2-5H,6-7H2,1H3 |
InChI 键 |
TUZCDGMFFBEZOX-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)C3=CC=CC=C31)SCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


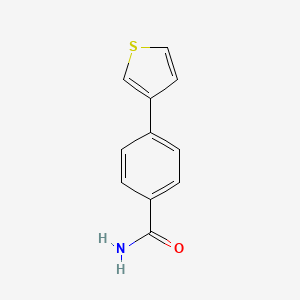

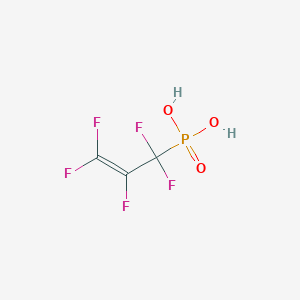

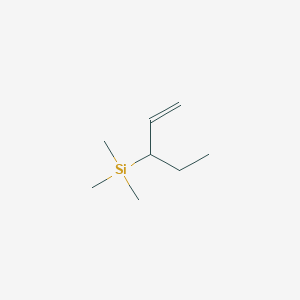
![3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione](/img/structure/B12553542.png)
![3-[(S)-Trichloroethenesulfinyl]-L-alanine](/img/structure/B12553546.png)
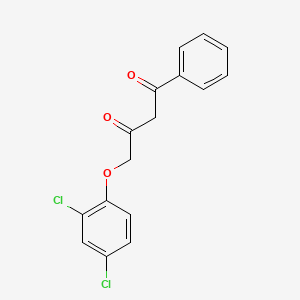

![N-[3-Oxo-1,2-diphenyl-3-(pyrrolidin-1-yl)propyl]benzamide](/img/structure/B12553557.png)


![Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B12553576.png)
